
Flunixin(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flunixin(1-) is a monocarboxylic acid anion that is the conjugate base of flunixin, obtained by deprotonation of the carboxy group. It is a conjugate base of a flunixin.
Aplicaciones Científicas De Investigación
Reproductive Impact in Male Mice
Flunixin, known for its anti-inflammatory and analgesic properties in veterinary use, was examined for its effects on the reproductive hormones in male mice. The study revealed significant increases in FSH and LH concentrations, implying potential effects on the sexual potency of male mice by altering hormones of the pituitary-testicle axis (Kazemi, Modaresi, & Pirestani, 2014).
Monitoring Flunixin Residues in Animal Tissues
A study developed a rapid and sensitive liquid chromatography–tandem mass spectrometry (LC-MS/MS) method to monitor flunixin residues in animal tissues such as liver, kidney, muscle, and fat of swine and chicken. This method, crucial for controlling residues and ensuring compliance with legislation, demonstrates flunixin's environmental impact and the need for efficient residue monitoring (Liu et al., 2015).
Environmental Impact on Agricultural Soils
The fate of flunixin in agricultural soils and dairy manure was investigated to understand its environmental behavior. Findings showed linear sorption characteristics in soils and relatively slow degradation, indicating potential for off-site transport and environmental contamination. This underscores the importance of comprehending flunixin’s environmental impact given its widespread use as a veterinary drug (Popova & Morra, 2020).
Flunixin Residues in Milk and Withdrawal Intervals
Research on flunixin residues in milk, particularly after intravenous treatment in dairy cattle and transdermal application in dairy goats, highlighted the significance of establishing appropriate milk withdrawal intervals to prevent violative residue contamination in food supply. These studies provide insights into the pharmacokinetics of flunixin in lactating animals and emphasize the necessity for careful management of drug use in food-producing animals to ensure food safety (Feely et al., 2002), (Meira et al., 2021).
Propiedades
Nombre del producto |
Flunixin(1-) |
|---|---|
Fórmula molecular |
C14H10F3N2O2- |
Peso molecular |
295.24 g/mol |
Nombre IUPAC |
2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21)/p-1 |
Clave InChI |
NOOCSNJCXJYGPE-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F |
SMILES canónico |
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




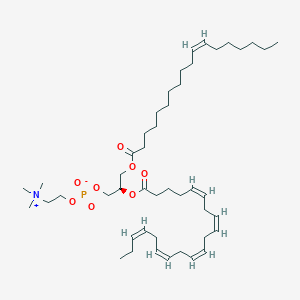
![N-[(6S,7R)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1261605.png)
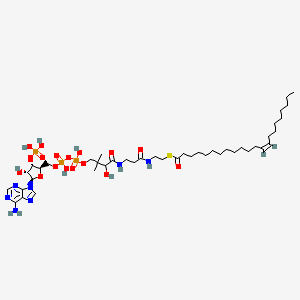

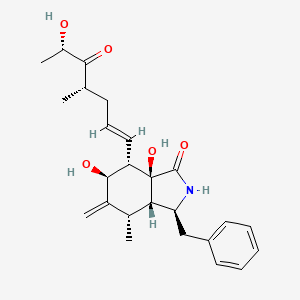
![4-{4-[(2S)-2-azaniumyl-2-carboxylatoethyl]-1H-imidazol-2-yl}-2-(methylazaniumyl)butanoate](/img/structure/B1261611.png)


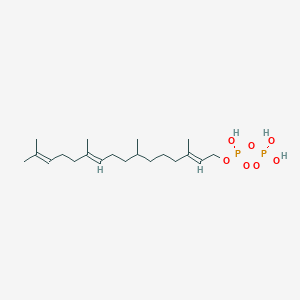
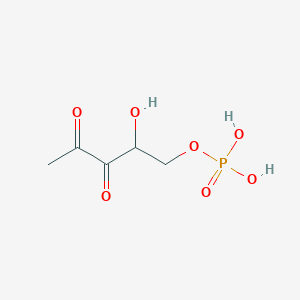
![(15R)-13-(2,4-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261618.png)
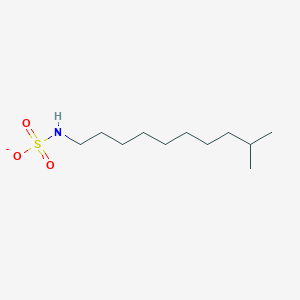
![9-[4-O-[2-O-(alpha-L-Fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyloxy]nonanoic acid methyl ester](/img/structure/B1261624.png)